

Protopine: A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: *Protopine*

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Protopine, a benzylisoquinoline alkaloid found in various plant species of the Papaveraceae and Fumariaceae families, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the chemical structure and synthesis of **protopine**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure of Protopine

Protopine is characterized by a unique tetracyclic ring system. Its chemical identity is well-established and described by the following properties:

Property	Value	Reference(s)
Molecular Formula	C ₂₀ H ₁₉ NO ₅	[1][2]
IUPAC Name	5-Methyl-4,6,7,14-tetrahydro-2H,10H-bis([1][3]benzodioxolo)[4,5-c:5',6'-g]azecin-13(5H)-one	[2]
Systematic IUPAC Name	7-Methyl-2'H,2''H-7,13a-secobis([1][3]dioxolo)[4',5':2,3;4'',5'':9,10]berbin-13a-one	[2]
CAS Number	130-86-9	[1][2]
Molar Mass	353.37 g/mol	[2][4]
Appearance	White crystals	[2]
Melting Point	208 °C	[2][5]
Solubility	Practically insoluble in water; soluble in chloroform.	[2][5]

Protopine is classified as a **protopine** alkaloid, which is a subgroup of benzylisoquinoline alkaloids.^[6] Structurally, it features a ten-membered nitrogen-containing ring fused to two benzodioxole moieties.

Synthesis of Protopine

The synthesis of **protopine** can be achieved through both chemical synthesis and biosynthesis.

Chemical Synthesis

A notable method for the chemical synthesis of **protopine** involves the ring enlargement of indeno[2,1-a][3]benzazepine derivatives. This approach provides a strategic pathway to construct the characteristic ten-membered ring of the **protopine** skeleton.

Experimental Protocol: Synthesis of **Protopine** via Ring Enlargement

This protocol is based on the synthetic strategy involving the ring enlargement of an indeno[2,1-a][3]benzazepine precursor.

Step 1: Preparation of the Indeno[2,1-a][3]benzazepine Intermediate

The synthesis begins with the construction of a suitable indeno[2,1-a][3]benzazepine intermediate. A key step in forming this intermediate is the Bischler-Napieralski cyclization of an appropriately substituted 1-(2-bromobenzyl)-3-benzazepin-2-one.[2]

- Reactants: An alkoxy-substituted 1-(2-bromobenzyl)-3-benzazepin-2-one.
- Reagents: Phosphorus oxychloride (POCl_3) or another suitable cyclizing agent.
- Solvent: Anhydrous toluene or a similar non-polar solvent.
- Procedure: The benzazepin-2-one derivative is dissolved in the anhydrous solvent, and the cyclizing agent is added portion-wise at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography on silica gel.

Step 2: Ring Enlargement via Singlet Oxygen Oxygenation

The crucial ring enlargement is achieved through the oxygenation of the indeno[2,1-a][3]benzazepine with singlet oxygen, followed by rearrangement to form the ten-membered keto-lactam ring system.[2]

- Reactants: The purified indeno[2,1-a][3]benzazepine from Step 1.
- Reagents: Rose Bengal as a photosensitizer, oxygen gas.
- Solvent: A mixture of methanol and dichloromethane.
- Procedure: The indeno[2,1-a][3]benzazepine and Rose Bengal are dissolved in the solvent mixture. The solution is then irradiated with a suitable light source while oxygen is bubbled through the mixture. The reaction progress is monitored by TLC. Upon completion, the

solvent is evaporated, and the resulting 10-membered keto-lactam is purified by recrystallization or column chromatography.

Step 3: Reduction of the Amide Carbonyl Group

The final step to achieve the **protopine** skeleton is the reduction of the amide carbonyl group in the keto-lactam to a methylene group.[2]

- Reactants: The purified 10-membered keto-lactam from Step 2.
- Reagents: A suitable reducing agent such as diborane (B_2H_6) or lithium aluminium hydride ($LiAlH_4$).
- Solvent: Anhydrous tetrahydrofuran (THF).
- Procedure: The keto-lactam is dissolved in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). The reducing agent is added carefully at a low temperature (e.g., 0 °C). The reaction is then allowed to warm to room temperature and stirred for several hours. After completion, the reaction is quenched cautiously, and the product, **protopine**, is extracted and purified by column chromatography and/or recrystallization.

Quantitative Data for Synthesis

The yields for the synthesis of **protopine** can vary depending on the specific substrates and reaction conditions. The following table summarizes representative yields for key steps in the synthesis of **protopine** and its analogue muramine.[1]

Step	Product	Yield (%)
Bischler-Napieralski Cyclization	Indeno[2,1-a][3]benzazepine intermediate	~76%
Singlet Oxygen Oxygenation	10-membered keto-lactam	~78%
Final Reduction Step	Protopine	~60%

Biosynthesis

In nature, **protopine** is derived from the benzylisoquinoline alkaloid (S)-reticuline.[3] The biosynthetic pathway involves a series of enzymatic transformations.

The biosynthesis of **protopine** from (S)-Reticuline proceeds through the following key intermediates and enzymes:

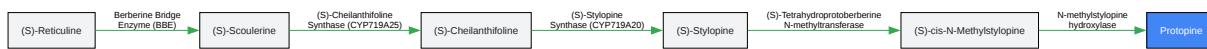
- (S)-Reticuline is converted to (S)-Scoulerine by the action of the berberine bridge enzyme (BBE).
- (S)-Scoulerine is then transformed into (S)-Cheilanthifoline by (S)-cheilanthifoline synthase (CYP719A25).
- (S)-Cheilanthifoline is subsequently converted to (S)-Stylopine via (S)-stylopine synthase (CYP719A20).
- The nitrogen atom of (S)-Stylopine is methylated by (S)-tetrahydroprotoberberine N-methyltransferase to yield (S)-cis-N-Methylstylopine.
- Finally, (S)-cis-N-Methylstylopine is hydroxylated by N-methylstylopine hydroxylase to produce **protopine**.[3]

Signaling Pathways and Experimental Workflows

Protopine has been shown to modulate several key signaling pathways, contributing to its pharmacological effects.

Protopine Biosynthesis Pathway

The enzymatic cascade for the biosynthesis of **protopine** from (S)-Reticuline can be visualized as follows:

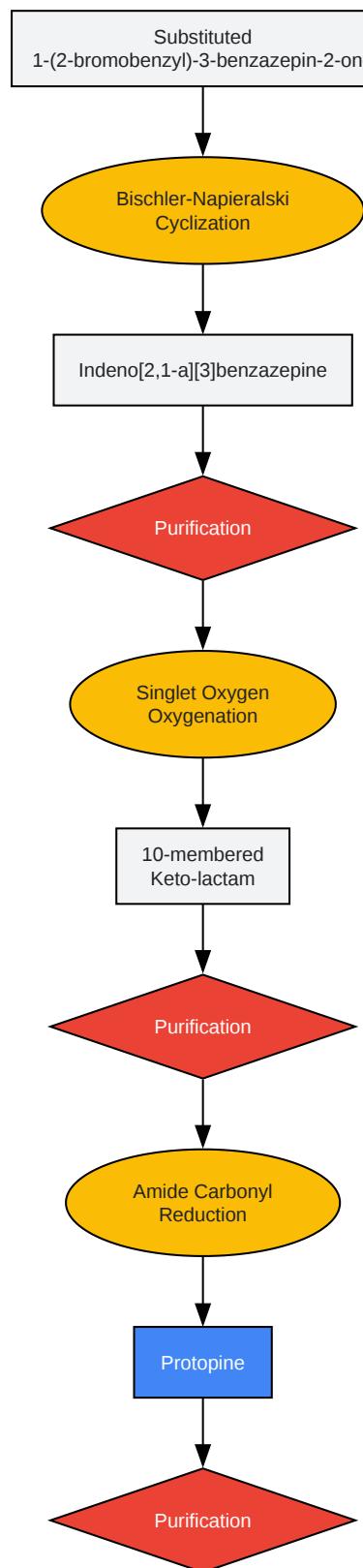


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Caption: Biosynthetic pathway of **protopine** from (S)-Reticuline.

Chemical Synthesis Workflow

A generalized workflow for the chemical synthesis of **protopine** is depicted below.



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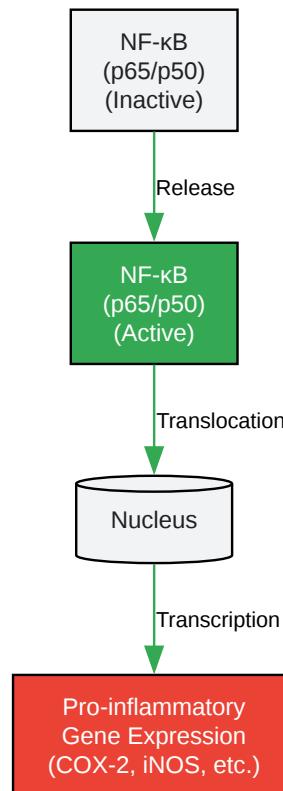
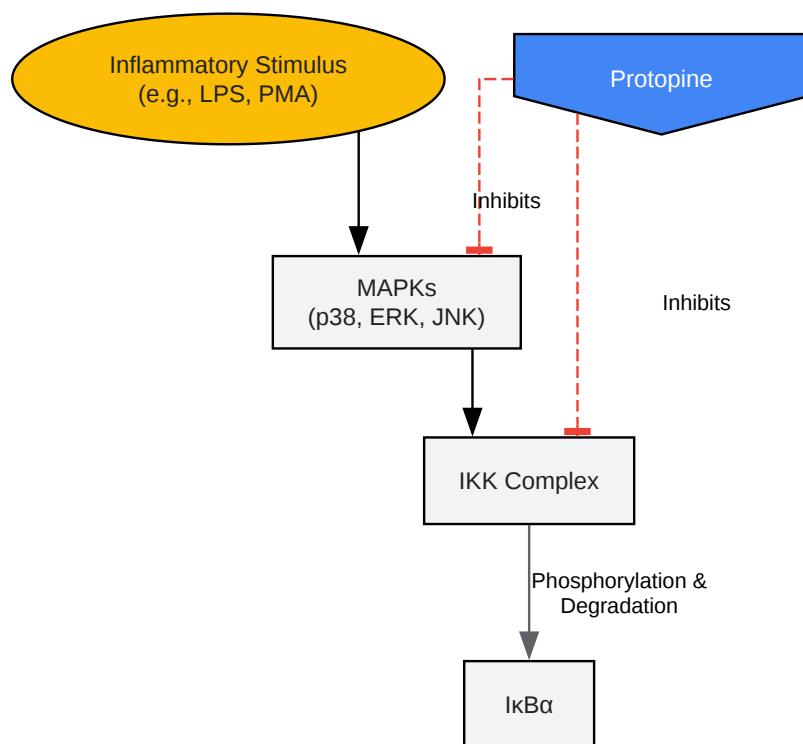
Caption: Generalized workflow for the chemical synthesis of **protopine**.

Inhibition of Inflammatory Signaling Pathways

Protopine has been demonstrated to inhibit inflammatory responses by targeting key signaling pathways such as the MAPK/NF- κ B and PI3K/Akt pathways.

MAPK/NF- κ B Signaling Pathway

Protopine can suppress the activation of the NF- κ B pathway, a critical regulator of inflammation.

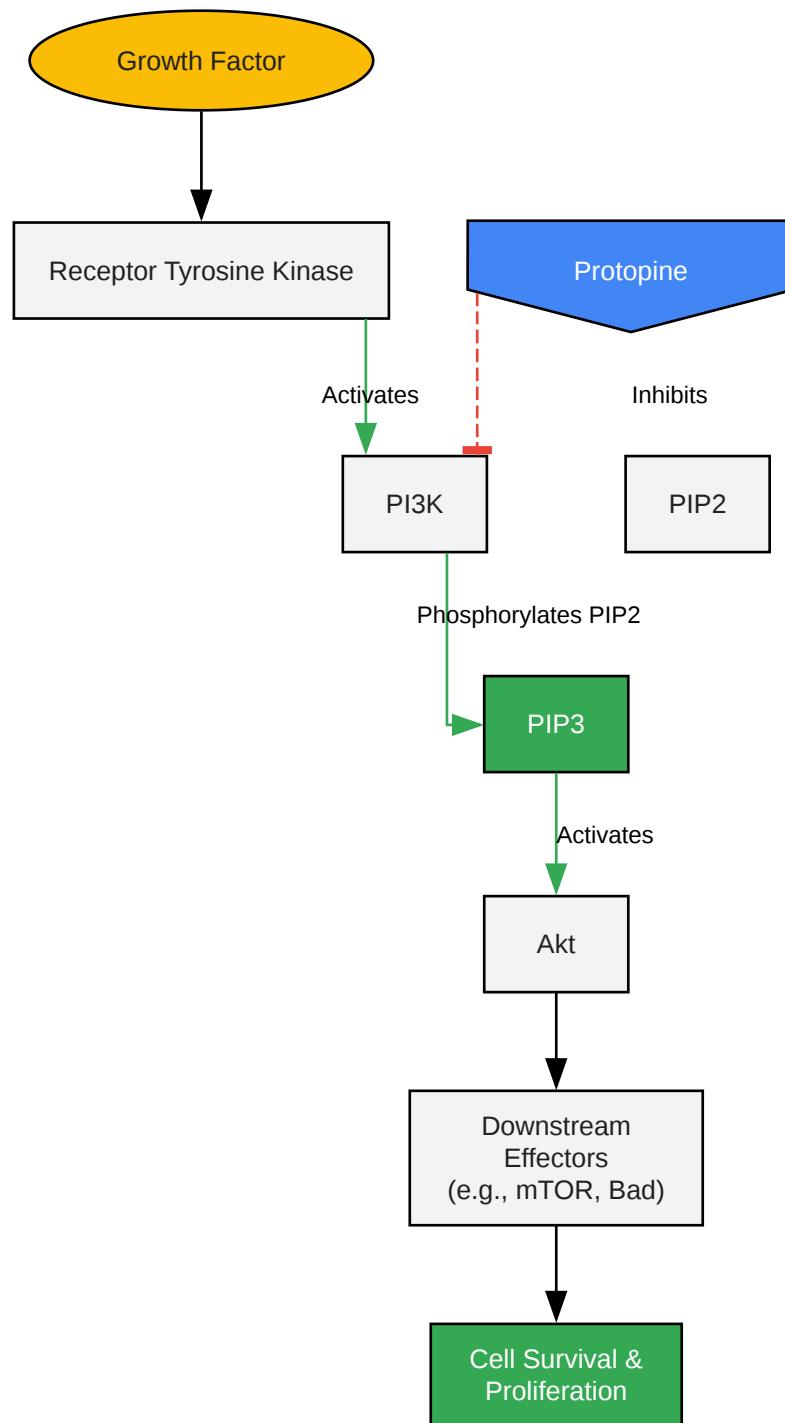


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Caption: **Protopine**'s inhibition of the MAPK/NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

Protopine has also been shown to interfere with the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.



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Caption: **Protopine**'s inhibitory effect on the PI3K/Akt signaling pathway.

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